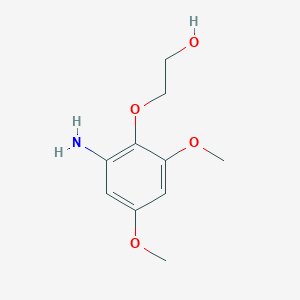
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H15NO4 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide in the presence of a base to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activities or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Dimethoxyphenoxy)ethanol: Lacks the amino group, making it less reactive in certain biochemical applications.
2-(2-(Dimethylamino)ethoxy)ethanol:
2-(2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol:
Uniqueness
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO4 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-(2-amino-4,6-dimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO4/c1-13-7-5-8(11)10(15-4-3-12)9(6-7)14-2/h5-6,12H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
UINGBHXOVUFQIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)OCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
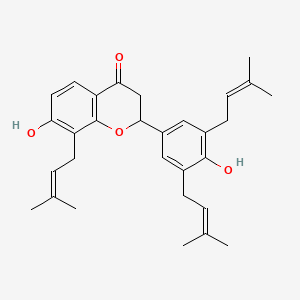
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

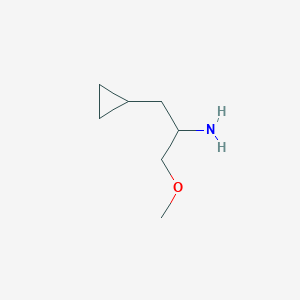
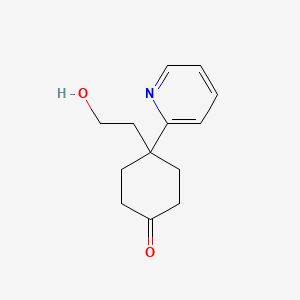
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
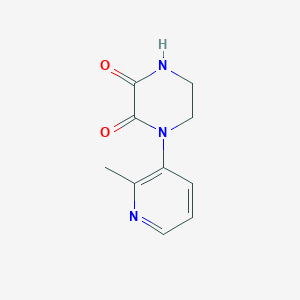
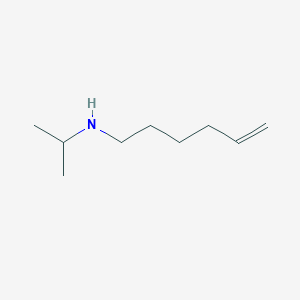
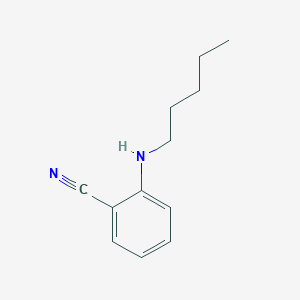
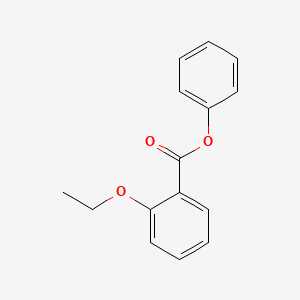

![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)
